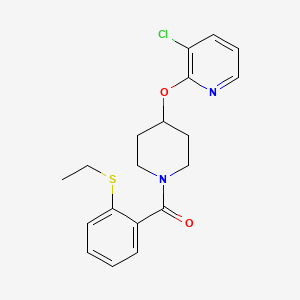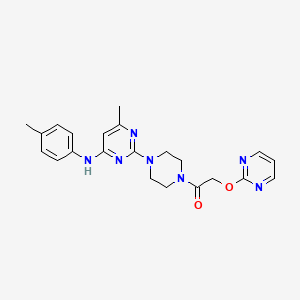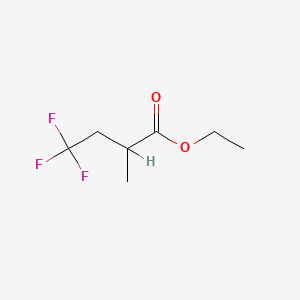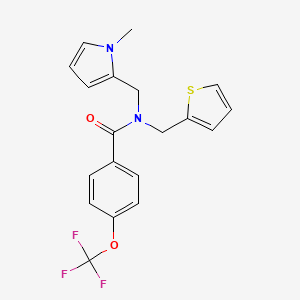
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone is a useful research compound. Its molecular formula is C19H21ClN2O2S and its molecular weight is 376.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
Crystal Structure and Thermal Properties : A study by Karthik et al. (2021) focused on the structural analysis of a related compound, which showed that the piperidine ring adopts a chair conformation. The study also explored the thermal properties, revealing stability in a specific temperature range.
Synthesis and Structural Characterization : Research by Zheng Rui (2010) demonstrated the synthesis of a closely related compound, offering insights into the structural properties and synthesis methods.
Adduct Formation and Molecular Orientation : A study by Revathi et al. (2015) provided details on the crystal structure of a similar compound, highlighting molecular orientation and hydrogen bonding.
Biochemical and Pharmacological Research
Antimicrobial Activity : Patel et al. (2011) conducted research on pyridine derivatives, including antimicrobial activity testing, which could provide insights into the biochemical properties of similar compounds (Patel et al., 2011).
Synthesis and Antimicrobial Evaluation : Mallesha et al. (2014) explored the synthesis and antimicrobial properties of derivatives, potentially offering information relevant to the compound (Mallesha et al., 2014).
Chemical Synthesis and Optimization
Synthesis Techniques : The work by Lakshminarayana et al. (2009) on synthesizing and characterizing a similar compound might offer valuable insights into effective synthesis methods.
Stereochemistry in Ionic Reactions : Research by Omar and Basyouni (1974) investigated ionic reactions involving piperidine, which could be relevant for understanding chemical reactions of the compound in focus.
Further Applications in Medicinal Chemistry
Synthesis of Novel Derivatives : A study on the synthesis and antiosteoclast activity of certain boronates by Reddy et al. (2012) could offer parallels in the synthesis of complex derivatives.
Molecular Docking and Antimicrobial Activity : Sivakumar et al. (2021) researched the molecular structure and docking studies of pyridine derivatives, which could provide insights into potential biological activities of similar compounds (Sivakumar et al., 2021).
Mecanismo De Acción
Target of Action
A structurally similar compound, pf-06815345, selectively inhibits the protein synthesis ofPCSK9 . PCSK9 is a protein that regulates the amount of cholesterol in the body .
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of PCSK9, the inhibition of this protein would lead to a decrease in cholesterol levels in the body .
Biochemical Pathways
The compound likely affects the cholesterol metabolism pathway by inhibiting PCSK9. This inhibition can lead to a decrease in low-density lipoprotein (LDL) cholesterol levels, which are often associated with cardiovascular diseases .
Pharmacokinetics
The compound is a prodrug, which means it is metabolized in the body to produce its active form . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg oral administration, and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg oral administration . These values suggest that the compound has good bioavailability.
Result of Action
The result of the compound’s action would be a decrease in cholesterol levels in the body, due to the inhibition of PCSK9 . This could potentially lead to a decrease in the risk of developing cardiovascular diseases.
Propiedades
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIKFAJXVSVABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)
![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2999891.png)
![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)
![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)

